5-Methyl-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
5-Methyl-2-(pyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C10H14N2. It is a derivative of pyridine, featuring a pyrrolidine ring attached to the pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and reduction . The reaction conditions often involve the use of strong bases and reducing agents, with temperatures ranging from -20°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves similar synthetic routes but is scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds.
Scientific Research Applications
5-Methyl-2-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows for efficient binding to these targets, modulating their activity. This compound can influence various biological pathways, including those involved in neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring
Uniqueness
5-Methyl-2-(pyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolidine moiety allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .
Properties
CAS No. |
23894-39-5 |
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Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methyl-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3 |
InChI Key |
XYMBPXORZZSXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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